molecular formula C20H21FN6O2 B11284565 5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284565
M. Wt: 396.4 g/mol
InChI Key: VFLVFFQTGDGLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole core, followed by the introduction of the amino group and the carbamoyl methyl group. The final steps involve the attachment of the ethylphenyl and fluorophenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the attached functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the attached functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1-{[(2-ISOPROPYLPHENYL)CARBAMOYL]METHYL}-N-[(4-BROMOPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl and fluorophenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21FN6O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H21FN6O2/c1-2-14-5-3-4-6-16(14)24-17(28)12-27-19(22)18(25-26-27)20(29)23-11-13-7-9-15(21)10-8-13/h3-10H,2,11-12,22H2,1H3,(H,23,29)(H,24,28)

InChI Key

VFLVFFQTGDGLJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N

Origin of Product

United States

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